Bis(octylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
Bis(octylsulfanyl)-1,3,4-thiadiazole is an organosulfur compound featuring a thiadiazole ring substituted with two octylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(octylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole with octylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution, often involving elevated temperatures and pressures to accelerate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Bis(octylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(octylsulfanyl)-1,3,4-thiadiazole involves its interaction with biological molecules through its sulfur atoms. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or proteins, interfering with their normal function and leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Bis(benzimidazole): Another sulfur-containing compound with potential biological activities.
Sulfonimidates: Organosulfur compounds with similar structural features and applications in medicinal chemistry.
Thiourea Derivatives: Compounds with sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness: Bis(octylsulfanyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of long alkyl chains, which can influence its solubility and interaction with biological membranes. This makes it distinct from other sulfur-containing compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2,5-bis(octylsulfanyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2S3/c1-3-5-7-9-11-13-15-21-17-19-20-18(23-17)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBMSFQKMIPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NN=C(S1)SCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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